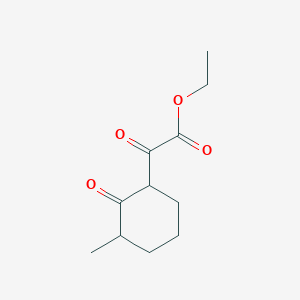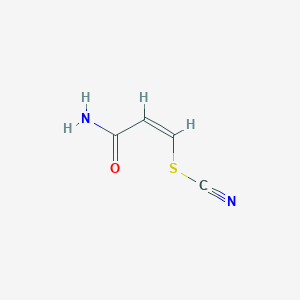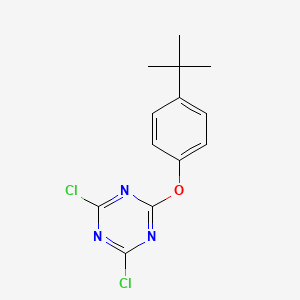
2-(4-tert-Butylphenoxy)-4,6-dichloro-1,3,5-triazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-tert-Butylphenoxy)-4,6-dichloro-1,3,5-triazine is an organic compound that belongs to the class of triazines. Triazines are heterocyclic compounds containing a six-membered ring with three nitrogen atoms. This particular compound is characterized by the presence of a tert-butylphenoxy group and two chlorine atoms attached to the triazine ring. It is used in various chemical applications due to its unique structural properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-tert-Butylphenoxy)-4,6-dichloro-1,3,5-triazine typically involves the reaction of 4-tert-butylphenol with 2,4,6-trichloro-1,3,5-triazine. The reaction is carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the nucleophilic substitution of chlorine atoms by the phenoxy group. The reaction conditions often include a solvent like acetonitrile or dimethylformamide and are conducted at elevated temperatures to ensure complete conversion.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to optimize reaction efficiency and yield. The use of high-purity reagents and controlled reaction environments ensures the consistent quality of the final product. The process may also include purification steps such as recrystallization or chromatography to remove any impurities.
Analyse Des Réactions Chimiques
Types of Reactions
2-(4-tert-Butylphenoxy)-4,6-dichloro-1,3,5-triazine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms in the triazine ring can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can participate in redox reactions, although these are less common compared to substitution reactions.
Hydrolysis: In the presence of water and a base, the compound can hydrolyze to form the corresponding phenol and triazine derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like amines, thiols, or alcohols in the presence of a base (e.g., sodium hydroxide) and a solvent (e.g., acetonitrile).
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Hydrolysis: Water and a base like sodium hydroxide.
Major Products Formed
Nucleophilic Substitution: Substituted triazines with various functional groups.
Oxidation: Oxidized derivatives of the phenoxy group.
Hydrolysis: Phenol and triazine derivatives.
Applications De Recherche Scientifique
2-(4-tert-Butylphenoxy)-4,6-dichloro-1,3,5-triazine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of other organic compounds, particularly in the development of herbicides and pesticides.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific enzymes and proteins.
Medicine: Explored for its potential therapeutic properties, including its role as an inhibitor of certain enzymes.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.
Mécanisme D'action
The mechanism of action of 2-(4-tert-Butylphenoxy)-4,6-dichloro-1,3,5-triazine involves its interaction with molecular targets such as enzymes and proteins. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding or altering enzyme conformation. The specific pathways involved depend on the target enzyme or protein and the context of its use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(4-tert-Butylphenoxy)-4,6-dichloro-1,3,5-triazine
- 2-(4-tert-Butylphenoxy)-2-oxo-ethyl methacrylate
- 2-(4-tert-Butylphenoxy)cyclohexanol
Uniqueness
This compound is unique due to its specific substitution pattern on the triazine ring, which imparts distinct chemical and physical properties Its ability to undergo various nucleophilic substitution reactions makes it a versatile intermediate in organic synthesis
Propriétés
Numéro CAS |
4686-58-2 |
|---|---|
Formule moléculaire |
C13H13Cl2N3O |
Poids moléculaire |
298.16 g/mol |
Nom IUPAC |
2-(4-tert-butylphenoxy)-4,6-dichloro-1,3,5-triazine |
InChI |
InChI=1S/C13H13Cl2N3O/c1-13(2,3)8-4-6-9(7-5-8)19-12-17-10(14)16-11(15)18-12/h4-7H,1-3H3 |
Clé InChI |
HRJUNDFYEFTHIW-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C1=CC=C(C=C1)OC2=NC(=NC(=N2)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


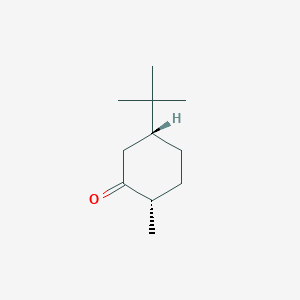


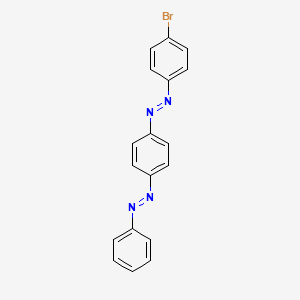
![1,3,7-trimethyl-8-[(E)-(4-nitrophenyl)methylideneamino]purine-2,6-dione](/img/structure/B14741459.png)
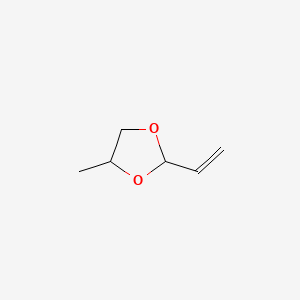
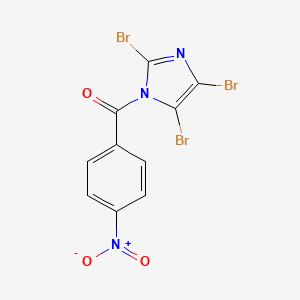
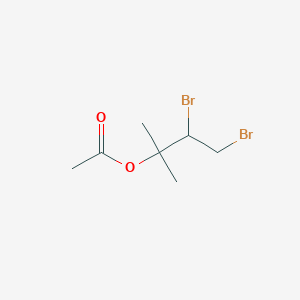
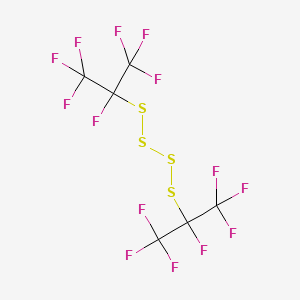
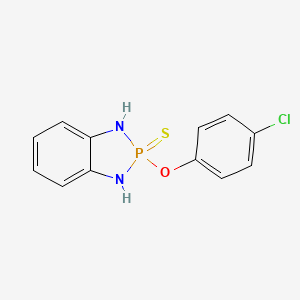
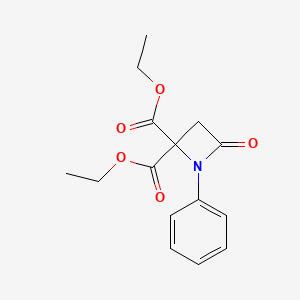
![N-[dimethylamino(tributylstannyloxy)phosphoryl]-N-methylmethanamine](/img/structure/B14741497.png)
